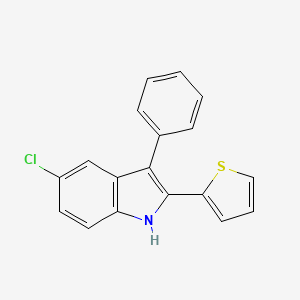

5-chloro-3-phenyl-2-(2-thienyl)-1H-indole

Beschreibung

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Related Fields

Indole derivatives represent a privileged class of compounds in medicinal chemistry, celebrated for their wide spectrum of pharmacological activities. nih.gov The indole scaffold is a key structural motif in numerous clinically used drugs, demonstrating efficacy as anticancer, antihypertensive, and antidepressant agents. nih.govdntb.gov.ua The versatility of the indole ring system allows for the synthesis of a vast array of derivatives with tailored biological functions, including antifungal, antiprotozoal, anti-platelet, antioxidant, and neuroprotective properties. nih.gov The ongoing investigation into indole-based compounds continues to yield novel drug candidates for a multitude of diseases. ijpsr.com

The indole nucleus is considered a versatile pharmacophore due to its unique structural and electronic properties. researchgate.net Comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring, this bicyclic structure provides a framework that can be readily modified at multiple positions to interact with a variety of biological targets. nih.gov The ability of the indole scaffold to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions contributes to its promiscuous binding capabilities with enzymes and receptors. This adaptability has made it an attractive template for the design of new therapeutic agents targeting a wide range of biological pathways. nih.govrsc.org

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole from oxindole, marking a pivotal moment in organic chemistry. nih.gov The subsequent elucidation of its structure revealed its presence in a multitude of important natural products, including the amino acid tryptophan and various alkaloids. wikipedia.org The 20th century witnessed a surge in indole research, driven by the discovery of its role in biologically active compounds and the development of seminal synthetic methods like the Fischer indole synthesis. wikipedia.orgcreative-proteomics.com This rich history has laid the groundwork for the continued exploration and application of indole derivatives in contemporary chemical research.

Rationale for Investigating 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole

The specific compound, 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, presents a compelling case for focused investigation due to its distinct structural attributes and the current state of the academic literature.

The molecular architecture of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole is characterized by the strategic placement of several key functional groups on the indole core. The chlorine atom at the 5-position can modulate the electronic properties of the indole ring and potentially enhance membrane permeability. The phenyl group at the 3-position and the thienyl moiety at the 2-position introduce significant steric bulk and opportunities for further functionalization. These aromatic substituents can engage in various non-covalent interactions with biological macromolecules.

The presence of the N-H group on the indole ring offers a site for alkylation or acylation, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. Furthermore, the phenyl and thienyl rings can be subjected to electrophilic substitution reactions, providing avenues for the synthesis of a diverse library of derivatives. The combination of these features suggests a high potential for this scaffold in the development of novel compounds with tailored properties.

A comprehensive review of the existing scientific literature reveals a notable scarcity of research specifically dedicated to 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole. While numerous studies have explored various other substituted indoles, including those with chloro, phenyl, and even thienyl moieties at different positions, this particular isomeric and substitution pattern remains largely uncharted territory. This gap in the literature presents a significant opportunity for original research to elucidate the chemical and potential biological properties of this compound and its derivatives. The lack of published data on its synthesis, characterization, and biological evaluation underscores the need for further investigation to unlock its potential contributions to the field of heterocyclic chemistry and drug discovery.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-3-phenyl-2-thiophen-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNS/c19-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)18(20-15)16-7-4-10-21-16/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNZONDVGPDCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 3 Phenyl 2 2 Thienyl 1h Indole and Analogous Structures

Established Synthetic Routes for Indole (B1671886) Ring Systems

The construction of the indole ring is a fundamental step in the synthesis of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole. Several named reactions and catalytic systems are widely employed for this purpose.

Fischer Indole Synthesis Adaptations for 5-Chloro-3-phenyl-2-(2-thienyl)-1H-indole Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for synthesizing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form an imine, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. mdpi.comresearchgate.net

For the synthesis of a precursor to 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, a suitable starting phenylhydrazine would be (4-chlorophenyl)hydrazine. The carbonyl component would be a ketone with phenyl and 2-thienyl groups adjacent to the carbonyl carbon, namely 1-phenyl-2-(thiophen-2-yl)ethan-1-one. The acid catalyst can be a Brønsted acid like hydrochloric acid or sulfuric acid, or a Lewis acid such as zinc chloride or boron trifluoride. wikipedia.orgmdpi.com

The general mechanism involves the following key steps:

Formation of the phenylhydrazone from (4-chlorophenyl)hydrazine and 1-phenyl-2-(thiophen-2-yl)ethan-1-one.

Tautomerization to the enamine form.

A researchgate.netresearchgate.net-sigmatropic rearrangement (Cope rearrangement) to form a di-imine intermediate.

Cyclization and subsequent loss of ammonia to afford the final indole product.

A modified approach, known as the Buchwald modification, allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ, expanding the scope of the Fischer indole synthesis. wikipedia.org

Palladium-Catalyzed Coupling Reactions in Indole Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions are particularly valuable for the synthesis of complex molecules like substituted indoles.

The Suzuki–Miyaura coupling reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. acs.orgacs.org This reaction can be employed to introduce the phenyl and 2-thienyl substituents onto a pre-formed indole core or to construct the indole ring itself. researchgate.netnih.gov

For instance, a 5-chloro-2,3-dihaloindole could be sequentially coupled with phenylboronic acid and 2-thienylboronic acid to yield the target molecule. The regioselectivity of the coupling can often be controlled by the choice of halogen and reaction conditions. A study on the synthesis of 5,7-diarylindoles demonstrated the use of Pd(PPh3)4 as a catalyst for the double Suzuki-Miyaura coupling of dihaloindoles with various arylboronic acids in water, a green solvent. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh3)4 | 5,7-diphenylindole | 91% |

| 5,7-dibromoindole | 2-Thiophenylboronic acid | Pd(PPh3)4 | 5,7-di(2-thiophenyl)indole | 91% |

| 5,7-dibromo-3-formylindole | Indolylboronic acid | Pd(PPh3)4 | 5,7-di(indolyl)-3-formylindole | 77% |

| This table presents data on the synthesis of diarylindoles via Suzuki-Miyaura coupling, adapted from a relevant study. rsc.org |

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an aryl halide or triflate and an amine. researchgate.netorganic-chemistry.org This reaction is highly versatile for the synthesis of N-arylindoles and can also be used in the construction of the indole ring itself. nih.govrsc.org

In the context of synthesizing 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, the Buchwald–Hartwig amination could be utilized in a domino reaction sequence. For example, a suitably substituted o-dihaloarene could undergo a cascade of Mizoroki-Heck and amination reactions with an appropriate allylamine (B125299) to construct the indole ring system. researchgate.net It has also been employed in the diversification of halotryptophans under aqueous conditions, showcasing its applicability to complex biomolecules. rsc.org

Specific Synthetic Approaches to 5-Chloro-3-phenyl-2-(2-thienyl)-1H-indole and its Analogs

While general indole syntheses provide a foundation, specific strategies are required to introduce the desired substituents at the correct positions of the indole scaffold.

Introduction of the Chloro Substituent at the C5-Position

The introduction of a chlorine atom at the C5 position of the indole ring is a crucial step in the synthesis of the target molecule. This can be achieved either by starting with a pre-chlorinated precursor or by direct chlorination of the indole ring.

Direct chlorination of indoles can be challenging due to the high reactivity of the pyrrole (B145914) ring, which often leads to reactions at the C2 and C3 positions. However, regioselective C5-H functionalization can be achieved. For instance, a direct iodination of indoles at the C5 position has been reported, which could then potentially be converted to a chloro group. researchgate.net Another approach involves the use of specific chlorinating agents and reaction conditions to favor substitution on the benzene (B151609) ring. researchgate.net

Alternatively, starting with a 4-chloro-substituted aniline (B41778) or phenylhydrazine derivative in a classical indole synthesis, such as the Fischer indole synthesis, ensures the presence of the chloro group at the desired C5 position of the final indole product. rsc.org This is often the more straightforward and widely used approach to guarantee the correct substitution pattern. For example, the reaction of N-(4-chloro-2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide can lead to the formation of 2-benzyl-5-chloro-3-phenyl-1H-indole. rsc.org

| Starting Material | Reagents | Product |

| N-(4-chloro-2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide | N,N-diethylethylenediamine, KHMDS | 2-Benzyl-5-chloro-3-phenyl-1H-indole |

| This table illustrates a synthetic route to a 5-chloro-substituted indole derivative. rsc.org |

Elaboration at the C2-Position with the Thienyl Moiety

The introduction of a thienyl group at the C2 position of the indole core is a critical step in the synthesis of the target compound. This transformation is often achieved through modern cross-coupling reactions or classical cyclization strategies that incorporate the thienyl moiety from the outset.

One prominent method involves the Fischer indole synthesis , a robust reaction where a phenylhydrazine is condensed with a ketone or aldehyde. pharmaguideline.com To generate a 2-thienyl indole, a ketone bearing a thienyl group, such as 2-acetylthiophene, would be reacted with an appropriately substituted phenylhydrazine. The subsequent acid-catalyzed cyclization and ammonia elimination yield the desired 2-thienyl indole scaffold.

Palladium-catalyzed cross-coupling reactions offer a more direct route to functionalize the C2 position. For instance, a pre-formed indole with a leaving group (e.g., a halogen) at the C2 position can be coupled with a thienylboronic acid or a similar organometallic reagent under Suzuki or Stille coupling conditions. Conversely, C-H activation strategies are emerging as powerful tools, allowing for the direct coupling of an indole with a thienyl halide, thereby avoiding the need for pre-functionalization of the indole ring. mdpi.commdpi.com

Indium-promoted hydrohydrazination of terminal alkynes followed by a bohrium.combohrium.com-sigmatropic rearrangement provides another pathway. The reaction of a substituted phenylhydrazine with a thienyl-substituted alkyne, promoted by indium bromide, can lead regioselectively to 2-thienylindole derivatives. bohrium.comd-nb.info This method has been shown to be effective for arylalkynes bearing a thiophene (B33073) ring. researchgate.net

Introduction of the Phenyl Substituent at the C3-Position

The C3 position of indole is highly nucleophilic, making it the preferred site for electrophilic substitution. cdnsciencepub.com This reactivity is exploited in various methods to introduce the phenyl group.

The Friedel-Crafts reaction is a classic approach for C3-alkylation and acylation. mdpi.com While direct phenylation can be challenging, a two-step acylation-reduction sequence is often employed. The indole is first acylated at the C3 position with benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃ or SnCl₄). The resulting 3-benzoylindole (B97306) is then reduced to afford the 3-phenylindole. Catalytic asymmetric Friedel-Crafts reactions have also been developed, providing enantioselective access to C3-alkylated indoles. nih.govacs.org

Modern metal-catalyzed cross-coupling reactions provide a more direct and versatile route. A 3-haloindole can be coupled with phenylboronic acid (Suzuki coupling) or other organometallic phenyl reagents under palladium catalysis to form the C-C bond directly. Conversely, C-H functionalization methods can be used to directly couple an indole with a phenyl halide. chemrxiv.org

Another strategy involves the reaction of indoles with trichloroacetimidates derived from benzylic alcohols, which act as excellent alkylating agents in the presence of a Lewis acid catalyst. nih.gov This method is particularly useful for preparing C3-benzyl indoles. Furthermore, a B(C₆F₅)₃-catalyzed direct C3 alkylation of indoles using amine-derived alkylating agents has been developed as a metal-free alternative. acs.org

Advanced Synthetic Techniques for 5-Chloro-3-phenyl-2-(2-thienyl)-1H-indole Derivatives

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These principles are increasingly applied to the synthesis of complex heterocyclic structures like substituted indoles.

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net In indole synthesis, this often involves the use of alternative solvents and catalysts. Water is an ideal green solvent, and several indole syntheses, including the Fischer indole synthesis, have been adapted to aqueous media. rsc.org The use of novel SO₃H-functionalized ionic liquids as recyclable catalysts in water further enhances the green credentials of this method. rsc.orgrsc.org Ionic liquids, considered green solvents due to their low vapor pressure, can also act as both solvent and catalyst, simplifying reaction setups and product isolation. cdnsciencepub.comakjournals.comgoogle.com Solvent-free, solid-state reactions, often assisted by microwave irradiation, represent another significant green approach, eliminating the need for volatile organic solvents entirely. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. nih.govresearchgate.net Many classical indole syntheses, such as the Fischer, Bischler, and Batcho-Leimgruber methods, have been successfully adapted to microwave conditions. organic-chemistry.orgnih.gov For instance, the Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole (B147488) from phenylhydrazine and cyclohexanone, which requires several hours under conventional heating, can be completed in minutes with high yield under microwave irradiation using a catalyst like p-toluenesulfonic acid. researchgate.net Microwave heating has also been effectively applied to palladium-catalyzed cyclizations and multicomponent reactions, enabling the rapid synthesis of highly functionalized indole derivatives. tandfonline.commdpi.com

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. rsc.org MCRs are highly atom-economical and align well with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation. rsc.orgacs.org While the direct assembly of a complex indole like 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole in a single MCR is challenging, MCRs are invaluable for creating highly derivatized indole precursors. For example, Ugi-type MCRs can be used to generate complex intermediates which can then undergo a subsequent acid-catalyzed cyclization to form the indole scaffold. rsc.orgnih.gov This two-step, one-pot approach allows for the rapid generation of a library of diversely substituted indole-2-carboxamides under mild and often metal-free conditions. rsc.org

Spectroscopic and Advanced Analytical Characterization Techniques for 5 Chloro 3 Phenyl 2 2 Thienyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity for 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, are not available in the searched literature. Consequently, a detailed analysis of proton and carbon environments cannot be provided.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR spectral data for this compound has been found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No experimental ¹³C NMR spectral data for this compound has been found.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Information regarding the application of two-dimensional NMR techniques for the structural confirmation of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole is not present in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight can be calculated based on the chemical formula (C₁₈H₁₁ClNS), specific experimental mass spectrometry data, including fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), are not documented in the searched sources.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, has been found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental infrared spectroscopy data, which would identify characteristic vibrational frequencies (cm⁻¹) for the functional groups present in 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole (such as N-H stretching, C-H stretching of aromatic rings, and C-Cl stretching), is not available in the public domain based on the conducted search.

Despite a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole could be located.

Therefore, the section on "X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure" cannot be generated at this time due to the absence of the required experimental data for this specific molecule.

Investigations into the Biological Activities of 5 Chloro 3 Phenyl 2 2 Thienyl 1h Indole and Its Derivatives Mechanistic Focus

In Vitro Assessment of Receptor Modulation by Indole (B1671886) Analogs

Derivatives of 5-chloro-indole have been identified as significant allosteric modulators of the Cannabinoid Receptor Type 1 (CB1). unc.edunih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, inducing a conformational change that can alter the affinity and/or efficacy of endogenous or exogenous ligands. unc.edu

Research into a class of 5-substituted indole-2-carboxamides, such as Org27569, demonstrated that these compounds can act as allosteric enhancers of agonist binding. nih.govmq.edu.au In equilibrium binding assays, these indole derivatives were shown to significantly increase the binding of the CB1 receptor agonist [³H]CP 55,940. mq.edu.au This action is indicative of a positive cooperative allosteric effect. Conversely, the same compounds produced a partial decrease in the binding of a CB1 inverse agonist, suggesting a complex interaction profile that is dependent on the nature of the orthosteric ligand. mq.edu.au

Structure-activity relationship (SAR) studies have clarified the importance of specific structural features for this modulatory activity. The presence of a chloro group at the 5-position of the indole ring was found to be beneficial for the stimulatory effect on agonist binding. unc.eduresearchgate.net While not absolutely essential, the 5-chloro substituent, combined with an alkyl group at the C3 position, contributes to the potency of these allosteric modulators. unc.edu These findings underscore the potential of the 5-chloro-indole scaffold as a foundation for developing nuanced modulators of the CB1 receptor. unc.edunih.gov

Indole-based structures have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters. nih.govnih.gov The inhibition kinetics and selectivity of these compounds are key determinants of their therapeutic potential, particularly in the context of neurodegenerative diseases. nih.govresearchgate.net

Kinetic analyses have revealed that indole derivatives can act through various mechanisms. For instance, certain non-acetylenic 2-indolylmethylamine derivatives have been shown to be reversible and competitive inhibitors of MAO. nih.gov In contrast, acetylenic derivatives of the same class were found to be potent, irreversible, and competitive inhibitors. nih.gov The nature of the inhibition (reversible vs. irreversible) and the selectivity for MAO-A or MAO-B can be finely tuned through chemical modification of the indole scaffold.

More recent studies on novel indole-based compounds have identified highly potent and selective MAO-B inhibitors. nih.gov Kinetic studies of lead compounds from one such series demonstrated a competitive mode of action against MAO-B, with inhibition constant (Ki) values in the low nanomolar range. nih.gov This competitive inhibition suggests that the compounds vie with the substrate for binding to the enzyme's active site. Furthermore, these inhibitions were found to be reversible. Molecular docking studies support these findings, indicating that the indole derivatives establish favorable binding interactions within the active site of MAO-B, while failing to form similar stable interactions with MAO-A, which accounts for their high selectivity. nih.gov

A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a potent inhibitor of brain-type glycogen (B147801) phosphorylase (PYGB). longdom.orgsemanticscholar.org PYGB is a key enzyme that catalyzes the breakdown of glycogen in the brain and is considered a therapeutic target for ischemic brain injury. semanticscholar.orgnih.gov

The inhibitory mechanism of this indole derivative involves direct targeting of PYGB. mdpi.com Studies have shown that the compound exhibits significant inhibitory activity against PYGB with an IC₅₀ value of 90.27 nM. mdpi.com The mechanism was further validated using a gene-silencing strategy. When PYGB proteins were downregulated in mouse astrocytes, the protective effects of the compound against hypoxia/reoxygenation (H/R) injury were markedly diminished. nih.govmdpi.com

Specifically, in PYGB-knockdown cells, the compound could no longer significantly improve cell viability, reduce lactate (B86563) dehydrogenase (LDH) leakage, or decrease reactive oxygen species (ROS) levels following H/R injury. nih.gov Furthermore, the compound's ability to improve cellular energy metabolism—by increasing mitochondrial aerobic energy metabolism and decreasing anaerobic glycolysis—was contingent on the presence of PYGB. mdpi.com These results confirm that the compound exerts its protective effects by directly targeting and inhibiting PYGB, thereby modulating cellular energy metabolism and mitigating the pathological consequences of hypoxic-ischemic stress. nih.govmdpi.com

Enzyme Inhibition Profiling and Mechanistic Studies

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain. nih.gov The indole scaffold is a structural feature of several known COX inhibitors. Research has explored how indole-based molecules interact with the active site of the COX-2 enzyme.

While specific data for 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole is not detailed, studies on structurally related 3-phenyl-1H-indoles provide insight into the potential mechanism. Molecular modeling and structural biology have shown that the active site of COX-2 is a hydrophobic channel. Inhibitors typically bind within this channel, often through a combination of hydrogen bonding and hydrophobic interactions. nih.gov For example, certain N-substituted pyrrolo-pyridine derivatives, which share some structural similarities with indoles, have been shown to bind to the COX-2 active site via hydrogen bonds with key residues like Arg120 and Tyr355, stabilized by further hydrophobic interactions.

The flexibility of the N-substituted side chain and the specific substituents on the indole or related heterocyclic ring are crucial for determining both the potency and selectivity of inhibition for COX-2 over the constitutive COX-1 isoform.

Indole derivatives have emerged as a significant class of antimitotic agents that function by inhibiting tubulin polymerization. nih.gov Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov

Arylthioindole (ATI) derivatives, which may feature a 5-chloro-2-phenyl-indole core, are potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.gov This binding prevents the assembly of tubulin dimers into microtubules, thus disrupting the dynamic equilibrium of the microtubule network. The interaction destabilizes microtubule structure, which is critical for the formation of the mitotic spindle during cell division. nih.gov

The consequence of this inhibition is a halt in mitotic progression, causing cells to arrest in the G2/M phase of the cell cycle. nih.govmdpi.com Prolonged arrest at this checkpoint ultimately triggers the apoptotic cell death pathway. Molecular docking studies have helped to visualize these interactions, showing how the indole ring and its substituents fit into the lipophilic pockets of the colchicine binding site, mimicking the binding of natural ligands. mdpi.com The efficacy of these compounds as tubulin polymerization inhibitors often correlates with their ability to suppress cancer cell proliferation. nih.govmdpi.com

Other Enzyme Systems (e.g., Elastase, Acetylcholinesterase, Carbonic Anhydrases)

The indole scaffold is a privileged structure in medicinal chemistry, demonstrating interaction with a wide array of enzymatic systems. While direct studies on 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole's activity against elastase, acetylcholinesterase, and carbonic anhydrases are not extensively detailed in the public domain, research on related indole derivatives provides significant insights into their potential inhibitory mechanisms.

Elastase: Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory diseases. Studies on indole derivatives as HNE inhibitors have shown that the indole nucleus is generally less effective than the indazole nucleus for HNE inhibition. bohrium.com Most active indole-based compounds exhibit IC50 values in the micromolar range, with many being inactive at concentrations of 50 μM. bohrium.com Docking studies suggest that the orientation of the indole ring within the enzyme's active site and the potential for hydrogen bonding interactions are crucial for inhibitory activity. bohrium.com The weaker activity of indole derivatives compared to their indazole counterparts suggests that the nitrogen at position 2 of the heterocyclic scaffold plays a critical role in binding and inhibition. bohrium.comnih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary target for the treatment of Alzheimer's disease. mdpi.com Numerous indole derivatives have been synthesized and evaluated as AChE inhibitors. mdpi.comnih.gov For instance, certain N-alkyl indoles have shown inhibitory activity against AChE, with the most potent having an IC50 value of 35.0 µM. nih.gov The mechanism of inhibition often involves interaction with the peripheral anionic site (PAS) of the enzyme, which can disrupt its activity. rsc.org Some indole amines have exhibited AChE inhibition comparable to the standard drug galantamine, with IC50 values in the low micromolar range (e.g., 4.28 and 4.66 μM). rsc.org The structural features of the indole derivatives, such as the presence of an acetamido group, can be important for their inhibitory activity. mdpi.com

Carbonic Anhydrases (CAs): Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological and pathological processes. nih.gov The indole scaffold has been identified as a promising base for potent carbonic anhydrase inhibitors. nih.gov Novel series of indole-based benzenesulfonamides have been designed and shown to be effective human carbonic anhydrase inhibitors (hCAIs). nih.gov Some indole-1,2,3-triazole chalcone (B49325) hybrids have demonstrated potent inhibition of the cytosolic isoform hCA I in the low nanomolar range. nih.gov However, their activity against the tumor-associated hCA II and hCA IX isoforms was weaker. nih.gov Conversely, other studies have focused on developing indole-based derivatives as carbonic anhydrase activators (CAAs), which could be a novel approach for treating conditions like Alzheimer's disease. nih.govtandfonline.com These studies revealed several effective micromolar activators with promising selectivity towards the brain-associated cytosolic isoform hCA VII. nih.govtandfonline.com

Table 1: Inhibitory Activity of Selected Indole Derivatives Against Various Enzymes

| Compound Type | Target Enzyme | Potency (IC50/Ki) | Reference |

|---|---|---|---|

| Indole Derivatives | Human Neutrophil Elastase | Micromolar range | bohrium.com |

| N-alkyl indoles | Acetylcholinesterase | 35.0 µM | nih.gov |

| Indole amines | Acetylcholinesterase | 4.28 µM, 4.66 µM | rsc.org |

| Indole-1,2,3-triazole chalcone hybrids | Carbonic Anhydrase I | 18.8–50.4 nM (Ki) | nih.gov |

| Indole-based benzenesulfonamides | Carbonic Anhydrase II | - | nih.gov |

| Sulfonamidoindole-based hydrazones | Carbonic Anhydrase IX & XII | Weak inhibition of hCA I and hCA II | nih.gov |

Structure Activity Relationship Sar Studies of 5 Chloro 3 Phenyl 2 2 Thienyl 1h Indole Analogs

Impact of Substitutions on the Indole (B1671886) Core for 5-Chloro-3-phenyl-2-(2-thienyl)-1H-indole Activity

The indole core itself is a privileged structure in drug discovery, and substitutions at the C2, C3, and C5 positions profoundly influence its interactions with biological targets. nih.govrsc.org

The presence of a halogen, specifically a chloro group, at the C5 position of the indole ring is a common feature in many biologically active indole derivatives. This substitution is not merely a placeholder but plays a significant role in modulating the compound's activity through various mechanisms.

Quantitative structure-activity relationship (QSAR) studies on a series of 2,3-diaryl indoles as selective cyclooxygenase-2 (COX-2) inhibitors have provided specific insights. In these analyses, the substitution at the C5 position (designated as R3) was evaluated. The results indicated that a chloro group at this position provides a positive contribution to COX-2 inhibitory activity. In contrast, fluorine and bromine substitutions at the same position were found to have a negative contribution, highlighting the specific importance of the chlorine atom.

In the context of kinase inhibition, the C5-chloro group can exert a significant conformational effect. For instance, in a series of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines designed as VEGFR-2 inhibitors, conformational analysis suggested that the 5-chloro substitution provides conformational restriction through steric hindrance. This restriction limits the rotation around the C4–N bond, which may allow for greater specificity against certain kinases. nih.gov

Furthermore, in the field of antimalarial drug discovery, the C5-chloro substitution has been shown to be critical for activity. A study on 2-(4-aminosulfonylphenyl)-3-phenylindole derivatives found that the 5-chloro analogs demonstrated a marked increase in in-vitro antimalarial activity against Plasmodium falciparum when compared to the unsubstituted parent compounds, which were devoid of activity.

| Compound Series | Substitution at C5 | Observed Impact on Activity | Target/Assay |

| 2,3-Diaryl indoles | Chloro (Cl) | Positive contribution | COX-2 Inhibition |

| 2,3-Diaryl indoles | Fluoro (F) | Negative contribution | COX-2 Inhibition |

| 2,3-Diaryl indoles | Bromo (Br) | Negative contribution | COX-2 Inhibition |

| Pyrimido[4,5-b]indoles | Chloro (Cl) | Provides conformational restriction | Kinase Selectivity |

| 2-Aryl-3-phenylindoles | Chloro (Cl) | Increased activity vs. unsubstituted | Antimalarial (P. falciparum) |

The functionalization of the 2-phenyl-indole scaffold at the C3 position is a key strategy in medicinal chemistry. This substitution pattern is considered a "privileged structure," capable of providing ligands for a diverse range of biological receptors. illinois.edu The introduction of a phenyl ring at C3 creates a 2,3-diarylindole core, a motif found in compounds targeting COX-2, estrogen receptors, and other proteins. nih.gov

The C3 position of the indole ring is inherently nucleophilic, making it a convenient site for functionalization to generate more complex structures. rsc.org Studies on various natural product derivatives have shown that introducing substituents at the C3 position can significantly enhance biological activity. For example, connecting a moiety to the indole C3 position was found to improve the cytotoxicity of certain compounds. nih.gov The orientation and electronic properties of the C3-phenyl ring are critical for its interaction with target proteins. Molecular docking simulations of 2,3-diarylindole derivatives within the COX-2 active site revealed that specific residues, such as Gly526 and Phe381, are important for interactions with the C3-phenyl ring, particularly when it is para-substituted. mdpi.com

The thienyl group, a five-membered sulfur-containing heterocycle, is often used in medicinal chemistry as a bioisostere of a phenyl ring. Its inclusion at the C2 position of the indole core influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding and other interactions.

Research on 2-(thiophen-2-yl)-1H-indole derivatives has demonstrated their potential as antitumor and anti-inflammatory agents. idosi.org In a study evaluating a series of these compounds, analogs showed notable activity against breast cancer cell lines. idosi.org While direct SAR comparisons between a C2-thienyl and a C2-phenyl group on the same biological target are limited for this specific scaffold, broader studies on related heterocyclic systems provide valuable context. For instance, in the development of cannabinoid receptor modulators, indole-derived cannabinoids were consistently found to be more potent than their corresponding pyrrole-derived counterparts, emphasizing the critical role of the C2-linked ring system in determining biological activity. limef.com The replacement of a phenyl ring with a thienyl ring can alter metabolic pathways and improve physicochemical properties without losing the essential binding interactions required for activity.

Modifications on the Phenyl and Thienyl Rings and Their Biological Consequences

SAR exploration extends beyond the indole core to the peripheral aromatic rings. Modifying the substitution patterns on the C3-phenyl and C2-thienyl rings allows for the fine-tuning of biological activity.

For 2,3-diarylindole-based COX-2 inhibitors, the substitution pattern on the C3-phenyl ring is a key determinant of potency. A QSAR analysis revealed that electron-donating groups at the para-position of this ring are conducive to inhibitory activity. Specifically, methoxy (B1213986) (4-OCH3) and methyl (4-CH3) substituents were found to make a positive contribution. Conversely, a range of other substituents, including halogens (2-Cl, 3-Cl, 4-Cl, 4-Br) and electron-withdrawing groups (4-SO2CH3), had a negative impact on activity.

While specific SAR data for substitutions on the C2-thienyl ring within this indole scaffold are not extensively documented, studies on other thiophene-containing molecules offer relevant principles. For example, in a series of thiophene-2-carboxamide derivatives, substitutions on an adjacent phenyl ring were shown to modulate antioxidant and antibacterial activities. It was noted that the presence of a methoxy group could enhance potency, while other substitutions altered the biological profile. nih.gov These findings suggest that similar modifications on the C2-thienyl or C3-phenyl rings of the indole scaffold could be used to optimize activity.

| Ring | Position of Substituent | Substituent | Impact on COX-2 Activity |

| C3-Phenyl | para (4-position) | -OCH3 | Positive Contribution |

| C3-Phenyl | para (4-position) | -CH3 | Positive Contribution |

| C3-Phenyl | para (4-position) | -Cl | Negative Contribution |

| C3-Phenyl | meta (3-position) | -Cl | Negative Contribution |

| C3-Phenyl | ortho (2-position) | -Cl | Negative Contribution |

| C3-Phenyl | para (4-position) | -Br | Negative Contribution |

Linker Chemistry and Conformational Effects on Biological Interactions

As mentioned previously, a C5-chloro group can impose steric hindrance that restricts the conformation of adjacent groups, potentially increasing target selectivity. nih.gov X-ray crystallography studies of 2,3-diarylindole analogs confirm that the aryl rings are not coplanar with the indole nucleus. For example, in one crystal structure, the dihedral angle between the indole plane and a substituted phenyl ring was found to be 39.62°. researchgate.net In related 2,3-diphenylindene systems, crystallographic analysis also showed the phenyl groups to be twisted out of the plane of the core five-membered ring. nih.gov This non-planar conformation is a key feature that influences how the molecule fits into a receptor's binding pocket. Computational studies involving dihedral angle-based conformational sampling are essential tools for predicting the low-energy conformations that are relevant for biological interactions. nih.gov

Stereochemical Considerations and Enantiomeric Activity

The parent compound 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole is an achiral molecule as it lacks a stereogenic center and possesses a plane of symmetry. However, stereochemistry can become a critical factor under two conditions: the introduction of chiral substituents or the existence of atropisomerism.

Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stereoisomers that can be isolated. illinois.edu This phenomenon is common in biaryl systems, and the C2-aryl and C3-aryl bonds in the indole scaffold create potential chiral axes. The rotational energy barrier depends on the steric bulk of the substituents ortho to the bond axis. Atropisomers are often classified based on their rotational stability and half-life of interconversion. nih.gov While stable atropisomers of the specific title compound have not been reported, the synthesis of a stable atropisomeric indole derivative with a C-C chiral axis has been demonstrated, confirming the principle in related systems. academie-sciences.fr

If chiral centers are introduced, for example, through substitution on the phenyl or thienyl rings, the resulting enantiomers can exhibit different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, leading to diastereomeric interactions with each enantiomer. nih.gov Studies on other chiral 2-arylindoles have shown that their enantiomers can be successfully separated using chiral stationary phases, which is a prerequisite for evaluating the biological activity of individual stereoisomers. nih.gov

Computational and Theoretical Chemistry Applications in the Study of 5 Chloro 3 Phenyl 2 2 Thienyl 1h Indole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is crucial in drug design for forecasting how a potential drug molecule, or ligand, interacts with a protein's binding site. For 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, docking simulations can elucidate its potential to inhibit various protein targets implicated in diseases like cancer.

Prediction of Binding Affinities and Orientations

Molecular docking simulations predict the binding affinity, often expressed as a binding free energy (kcal/mol), and the specific conformation (pose) of the ligand within the target's active site. nih.gov Studies on structurally related indole (B1671886) derivatives have demonstrated their potential to bind to important cancer targets such as the Epidermal Growth Factor Receptor (EGFR) and tubulin. rjptonline.orgnih.gov

For instance, docking studies of indole-aminoquinazoline hybrids against the ATP binding site of EGFR revealed binding free energies ranging from -9.67 to -10.30 kcal/mol, indicating a high affinity for the receptor. nih.gov Similarly, various 2-phenyl-1H-indole derivatives have been shown to bind effectively to the colchicine (B1669291) site of tubulin, a key protein in cell division. nih.gov A docking simulation of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole against such targets would predict its binding energy and stable orientation, providing a quantitative estimate of its inhibitory potential. The phenyl and thienyl groups are expected to form hydrophobic interactions, while the indole NH group could act as a hydrogen bond donor. nih.gov

Identification of Key Binding Site Residues

A critical output of molecular docking is the identification of specific amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are essential for stabilizing the ligand-protein complex.

In studies of similar indole compounds targeting EGFR, key interactions have been consistently observed. For example, the indole-NH group often forms a crucial hydrogen bond with the backbone of specific residues, while other parts of the molecule engage in hydrophobic interactions. nih.gov Docking simulations of arylthioindole derivatives in the colchicine binding site of tubulin identified polar interactions with residues like βCys241 and a hydrogen bond between the indole NH and αThr179. nih.gov For 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, docking would aim to identify analogous interactions, highlighting which residues are critical for its binding and subsequent biological effect.

| Compound Class | Protein Target | Interacting Residues | Interaction Type |

|---|---|---|---|

| Indole-aminoquinazoline hybrids | EGFR | Phe699 | π-stacking |

| Arylthioindole derivatives | Tubulin (Colchicine site) | βCys241, βMet259, βLeu255 | Polar interactions |

| Arylthioindole derivatives | Tubulin (Colchicine site) | αThr179 | Hydrogen Bond (with indole NH) |

| Indoline derivatives | EGFR | Lys721 | Key residue interaction |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net DFT calculations are valuable for characterizing the intrinsic electronic properties of a molecule like 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, which in turn govern its reactivity and spectroscopic behavior. rsc.org

Electronic Structure Characterization (HOMO, LUMO, Molecular Electrostatic Potential)

DFT is used to calculate several key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) map is another important output, which illustrates the charge distribution across the molecule. It visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, a DFT analysis would map these properties, providing a theoretical foundation for its reactivity and interaction with biological macromolecules.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack |

Spectroscopic Property Prediction (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, including the prediction of UV-Visible absorption spectra. acs.orgmdpi.com This method can accurately compute the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*). rsc.orgresearchgate.net

By applying TD-DFT to 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, its theoretical UV-Vis spectrum can be generated. researchgate.net This prediction is valuable for several reasons: it helps in the interpretation of experimental spectra, provides insight into the molecule's photophysical properties, and can be used to understand how structural modifications would shift its absorption characteristics. nih.gov Theoretical studies on similar heterocyclic compounds have shown good correlation between TD-DFT predictions and experimental data. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com QSAR models are mathematical equations that correlate molecular descriptors (numerical representations of chemical properties) with activity, enabling the prediction of the efficacy of new, unsynthesized molecules. tandfonline.comorientjchem.org

For a class of compounds including 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, a QSAR study would involve compiling a dataset of its analogs with their measured biological activities (e.g., IC50 values). nih.gov Using various statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a predictive model is built. tandfonline.com This model can then identify the key structural features—such as specific substitutions or electronic properties—that enhance or diminish activity. eurekaselect.com The resulting QSAR equation serves as a guide for designing new derivatives with potentially improved potency. orientjchem.org

| Step | Description | Objective |

|---|---|---|

| 1. Data Set Compilation | Gather a series of structurally related compounds with measured biological activity data. | Create a basis for the model. |

| 2. Descriptor Calculation | Calculate various molecular descriptors (e.g., electronic, steric, topological) for each compound. | Quantify the structural properties of the molecules. |

| 3. Model Development | Use statistical methods (e.g., MLR, ANN) to build a mathematical relationship between descriptors and activity. | Generate a predictive equation. |

| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal and external validation sets. | Ensure the model is robust and reliable. |

| 5. Prediction and Design | Use the validated model to predict the activity of new, hypothetical compounds. | Guide the synthesis of more potent molecules. |

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a molecule like 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole. Such studies are crucial for understanding its structure-activity relationship, as the biological activity of a molecule is often intrinsically linked to its three-dimensional shape and how it changes.

In a typical MD simulation of this indole derivative, the molecule would be placed in a simulated physiological environment, such as a box of water molecules, and its trajectory would be calculated over a period of nanoseconds or even microseconds. The analysis of this trajectory can reveal important insights into the molecule's conformational landscape. Key parameters that are often analyzed include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and dihedral angles.

While specific MD simulation data for 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole is not available in the public domain, the table below illustrates the type of data that would be generated from such a study, based on typical findings for similar multi-ring heterocyclic compounds.

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| RMSD of the indole core | Root-mean-square deviation of the indole scaffold relative to the initial structure. | 1.5 ± 0.3 Å |

| RMSF of the phenyl ring | Root-mean-square fluctuation of the atoms in the C3-phenyl group. | 2.1 ± 0.5 Å |

| RMSF of the thienyl ring | Root-mean-square fluctuation of the atoms in the C2-thienyl group. | 2.3 ± 0.6 Å |

| Dihedral Angle (Indole-Phenyl) | Rotation around the C3-C(phenyl) bond. | Bimodal distribution with peaks at 45° and 135° |

| Dihedral Angle (Indole-Thienyl) | Rotation around the C2-C(thienyl) bond. | Predominantly planar conformation (near 0° or 180°) |

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) for Scaffold Assessment

In silico ADMET prediction is an essential component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and safety profiles of a compound. By using computational models, researchers can predict how a molecule like 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole is likely to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. This information is critical for prioritizing lead compounds and reducing the likelihood of late-stage failures in drug development.

The ADMET profile of a compound is determined by a combination of its physicochemical properties and its interactions with biological systems. Various computational tools and web servers are available that use quantitative structure-activity relationship (QSAR) models and other algorithms to predict these properties.

For 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole, key physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors can be readily calculated. These properties are fundamental to predicting its oral bioavailability, as encapsulated by rules such as Lipinski's Rule of Five.

While a comprehensive experimental ADMET study for this specific compound is not publicly available, a predictive profile can be generated based on its structure and data from related indole derivatives. nih.gov The following table provides a hypothetical but realistic ADMET profile for 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole.

| ADMET Property | Predicted Parameter | Predicted Value | Implication |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. | |

| P-glycoprotein Substrate | No | Low probability of being actively pumped out of cells, which is favorable for bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes | The compound may be able to cross the BBB and have effects on the central nervous system. |

| Plasma Protein Binding | High | A significant fraction of the compound is likely to be bound to plasma proteins, affecting its free concentration. | |

| Metabolism | CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by this major enzyme. | |

| Excretion | Total Clearance | Low | Suggests a potentially long half-life in the body. |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |

| hERG I Inhibitor | No | Reduced risk of cardiotoxicity. | |

| Hepatotoxicity | Yes | Potential for liver toxicity, which would require further investigation. |

Advanced Research Directions and Future Perspectives for 5 Chloro 3 Phenyl 2 2 Thienyl 1h Indole

Design and Synthesis of Novel Scaffolds Integrating the 5-Chloro-3-phenyl-2-(2-thienyl)-1H-indole Motif

The structural framework of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole serves as an excellent starting point for the design of new molecular scaffolds with enhanced or novel biological activities. The indole (B1671886) scaffold is highly versatile and plays a crucial role in targeting various biological pathways, particularly in cancer therapy. nih.govmdpi.com Future synthetic strategies will likely focus on creating more complex molecules by integrating this core motif with other pharmacologically active fragments, a technique known as molecular hybridization.

Key synthetic approaches could involve modifications at several positions of the indole ring:

N1 Position: The indole nitrogen can be alkylated or arylated to introduce functionalities that can modulate solubility, cell permeability, or interaction with specific biological targets.

Phenyl and Thienyl Rings: These aromatic rings are amenable to electrophilic substitution, allowing the introduction of various substituents (e.g., hydroxyl, amino, nitro groups) to fine-tune the electronic properties and create new interaction points with target proteins.

Indole Benzene (B151609) Ring: Positions 4, 6, and 7 are also sites for potential modification to explore structure-activity relationships (SAR).

For instance, drawing inspiration from the synthesis of other 5-chloro-indole derivatives, reductive amination of a formyl group introduced onto the core structure could yield secondary amines, which can be further modified. mdpi.com Similarly, multi-step reactions starting from precursors like 5-chloro-3-formyl indole-2-carboxylate (B1230498) can lead to the construction of more complex, fused heterocyclic systems such as pyrido[3,4-b]indol-1-ones. nih.gov These new scaffolds could be designed to target specific protein families, such as kinases (e.g., VEGFR-2) or anti-apoptotic proteins (e.g., Bcl-2), which are critical in cancer progression. mdpi.comnih.gov

| Synthetic Strategy | Potential Modification Site | Example Reaction Type | Potential Outcome |

|---|---|---|---|

| Molecular Hybridization | N1-H of Indole Core | N-Alkylation/Arylation | Introduce new pharmacophores, alter solubility and pharmacokinetic properties. |

| Scaffold Elaboration | Phenyl or Thienyl Rings | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Create bi-aryl systems or introduce amine functionalities for new target interactions. |

| Ring Fusion | C2-C3 bond of Indole | Cyclization reactions with bifunctional reagents | Generate rigid, polycyclic structures like pyrrolo[3,4-b]indoles or carbolines. nih.gov |

| Functional Group Interconversion | Existing Substituents (e.g., Chloro group) | Nucleophilic Aromatic Substitution | Introduce diverse functional groups to probe SAR. |

Exploration of Multi-Target Directed Ligands Based on the Indole Core

Complex multifactorial diseases, such as Alzheimer's disease (AD) and cancer, involve the dysregulation of multiple biological pathways. nih.govnih.gov The traditional "one-molecule, one-target" approach often falls short in treating such diseases, which has spurred the development of multi-target-directed ligands (MTDLs). nih.govtandfonline.com MTDLs are single chemical entities designed to interact with multiple targets simultaneously, potentially offering higher efficacy and a reduced likelihood of drug resistance. The indole scaffold is an ideal framework for designing MTDLs due to its ability to be extensively decorated with various pharmacophores. nih.govnih.gov

In the context of Alzheimer's disease, an MTDL based on the 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole core could be designed to concurrently inhibit acetylcholinesterase (AChE), modulate β-amyloid (Aβ) aggregation, and chelate metal ions. nih.govtandfonline.comnih.gov For example, a fragment capable of inhibiting AChE could be linked to the indole nitrogen, while a metal-chelating moiety could be appended to the phenyl ring. The indole ring itself has been shown to interfere with Aβ aggregation by binding to the peripheral anionic site of AChE. nih.gov Similarly, in oncology, an indole-based MTDL could be designed to dually inhibit protein kinases and anti-apoptotic proteins, a strategy that could lead to synergistic anticancer effects. researchgate.net

| Disease Context | Potential Target 1 | Potential Target 2 | Potential Target 3 | Design Strategy for Indole-Based MTDL |

|---|---|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE) | β-Amyloid (Aβ) Aggregation | Monoamine Oxidase B (MAO-B) | Hybridize the indole core with a known AChE inhibitor fragment and a propargylamine (B41283) moiety for MAO-B inhibition. nih.gov |

| Cancer | VEGFR-2 Kinase | Bcl-2 Protein | Histone Deacetylases (HDACs) | Incorporate a urea (B33335) moiety (for kinase binding) and a hydroxamic acid group (for HDAC inhibition) onto the indole scaffold. |

| Neuroinflammation | Cyclooxygenase-2 (COX-2) | 5-Lipoxygenase (5-LOX) | Phospholipase A2 (PLA2) | Combine the indole motif with structures from known non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com |

Application in Chemical Biology Tools for Target Validation

Chemical biology tools, or probes, are small molecules designed to interrogate biological systems, identify new drug targets, and validate their roles in disease. researchgate.net Indole derivatives are well-suited for the development of such tools due to their inherent photophysical properties and synthetic tractability. nih.gov Molecules with a donor-π-acceptor (D-π-A) architecture, which can be readily constructed using an indole core, often exhibit interesting fluorescence properties that are sensitive to their local environment. nih.govmdpi.com

The 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole scaffold could be systematically modified to create a variety of chemical probes:

Fluorescent Probes: By introducing electron-donating and electron-withdrawing groups, the core structure can be converted into a fluorescent sensor for detecting specific ions, pH changes, or enzymatic activity. nih.gov

Affinity-Based Probes: Attaching a reactive group (e.g., a photo-crosslinker) and a reporter tag (e.g., biotin) would create a probe for activity-based protein profiling (ABPP). This would allow for the covalent labeling and subsequent identification of the direct protein targets of the indole derivative in a complex biological sample.

Targeted Probes: Conjugating the indole molecule to a known ligand for a specific protein could be used to study protein-protein interactions or for targeted imaging applications.

These chemical biology tools are invaluable for elucidating the mechanism of action of bioactive indole compounds and for validating novel therapeutic targets before embarking on extensive drug development campaigns. researchgate.net

| Type of Chemical Tool | Required Modification | Application | Example |

|---|---|---|---|

| Fluorescent Probe | Incorporate solvatochromic or environment-sensitive fluorophores. | Sensing, cellular imaging, monitoring protein conformational changes. | An indole derivative that changes fluorescence upon binding to a specific protein. nih.gov |

| Affinity-Based Probe | Attach a photo-crosslinker and a biotin (B1667282) tag. | Target identification and validation via pull-down and mass spectrometry. | A biotinylated version of the indole compound to isolate its binding partners from cell lysates. |

| Inverse Agonist/Agonist Probe | Optimize structure for specific receptor modulation. | Used as a chemical tool to study the function of nuclear receptors like Nurr1. acs.org | An indole derivative identified to modulate a receptor's constitutive activity. acs.org |

Development of Advanced Delivery Systems for Indole Derivatives

A significant challenge in the development of many indole-based compounds is their poor aqueous solubility, which can lead to low bioavailability and limit their therapeutic potential. nih.govresearchgate.net Advanced drug delivery systems offer a powerful strategy to overcome these limitations. researchgate.netmdpi.com Future research will likely focus on formulating 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole and its derivatives using nanotechnology-based approaches to enhance their pharmaceutical properties.

Several types of advanced delivery systems are particularly suitable for indole derivatives:

Nanoparticles: Encapsulating the indole compound within biocompatible and biodegradable polymers like poly D, L-lactide-co-glycolide (PLGA) can create nanoparticles. researchgate.net These systems can protect the drug from degradation, provide sustained release, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net

Lipid-Based Systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are effective for delivering hydrophobic drugs. researchgate.net They can improve solubility and facilitate transport across biological membranes.

Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and dissolution rate. mdpi.com

Graphene Oxide Nanocarriers: The large surface area and unique properties of graphene oxide have been explored for loading and delivering indole compounds, offering a platform for controlled drug release. kashanu.ac.ir

These advanced formulations can transform a promising but poorly soluble indole derivative into a viable clinical candidate by improving its stability, bioavailability, and therapeutic index. nih.gov

| Delivery System | Core Components | Primary Advantage for Indole Derivatives | Example Application |

|---|---|---|---|

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Sustained release, protection from degradation, potential for active targeting. researchgate.net | Encapsulation of an anticancer indole for targeted tumor delivery. nih.gov |

| Nanocrystals | Pure drug crystals with a stabilizer | Greatly increases surface area, enhancing dissolution rate and solubility. qub.ac.uk | Improving the oral bioavailability of a poorly soluble indole derivative. |

| Liposomes | Phospholipid bilayers | High drug loading for hydrophobic compounds, biocompatibility, reduced systemic toxicity. | Delivery of a potent but toxic indole agent to minimize off-target effects. |

| Cyclodextrin Complexes | Cyclic oligosaccharides | Significant enhancement of aqueous solubility and stability. mdpi.com | Formulating an indole derivative for parenteral administration. mdpi.com |

Chemoinformatics and Machine Learning in Indole Derivative Discovery

The integration of chemoinformatics and machine learning (ML) has revolutionized the drug discovery process, making it faster and more cost-effective. nih.govmdpi.com These computational tools can be powerfully applied to the exploration of derivatives based on the 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole scaffold. By leveraging large datasets of known chemical compounds and their biological activities, ML models can guide the design and prioritization of new molecules.

Key applications in the context of indole derivative discovery include:

Virtual Screening: ML models can be trained to predict the biological activity of compounds against a specific target. nih.gov These models can then be used to screen vast virtual libraries of indole derivatives to identify the most promising candidates for synthesis and experimental testing.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. ML algorithms can build predictive models for properties like solubility, permeability, and potential toxicity, helping to filter out compounds with unfavorable profiles early in the discovery process. youtube.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can provide insights into which structural features are important for activity and guide the design of more potent analogs.

De Novo Drug Design: Generative ML models can design entirely new molecules from scratch that are optimized to have desired properties, such as high predicted activity against a target and favorable ADMET characteristics, all while being based on the core indole scaffold. harvard.edu

By combining these in silico methods with traditional medicinal chemistry, the discovery pipeline for novel drugs derived from 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole can be significantly accelerated and derisked. harvard.edu

| Computational Method | Description | Application in Indole Derivative Discovery |

|---|---|---|

| Machine Learning-Based Virtual Screening | Using trained models (e.g., Naive Bayesian, Random Forest) to predict the activity of unsynthesized compounds. nih.gov | Rapidly identify high-potential derivatives of the core scaffold from a large virtual library for a specific target like IDO1. nih.gov |

| Molecular Docking | Simulating the binding of a ligand to the active site of a target protein. | Predicting binding modes and affinities to guide structure-based design of new indole inhibitors (e.g., for VEGFR-2). nih.gov |

| ADMET Prediction | Computational models that predict pharmacokinetic and toxicity properties. | Early-stage filtering of indole derivatives with poor drug-like properties to reduce late-stage attrition. |

| De Novo Design | Generative models (e.g., RNNs, GANs) that create novel molecular structures with desired properties. harvard.edu | Generating novel, synthesizable indole-based scaffolds optimized for activity and safety profiles. |

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole?

Answer:

The synthesis of this indole derivative typically involves multi-step condensation and electrophilic substitution reactions. A representative approach includes:

- Step 1: Condensation of a pre-functionalized indole precursor (e.g., 5-chloroindole) with thienyl and phenyl substituents via Friedel-Crafts alkylation or Pd-mediated cross-coupling.

- Step 2: Optimization of reaction conditions (e.g., iodine catalysis in acetonitrile at 40–80°C) to enhance regioselectivity and yield, as demonstrated in analogous indole syntheses .

- Step 3: Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) followed by recrystallization from DMF/acetic acid mixtures .

Key challenges include managing steric hindrance from the phenyl and thienyl groups and ensuring proper halogen (Cl) retention during synthesis.

Basic Question: How can spectroscopic techniques confirm the structural integrity of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole?

Answer:

A combination of spectroscopic methods is required:

- 1H/13C NMR: Identify substituent positions via characteristic shifts (e.g., Cl at C5 induces deshielding in neighboring protons). Thienyl protons typically appear as multiplets at δ 6.8–7.2 ppm .

- HRMS: Confirm molecular formula (e.g., C18H11ClN2S) with high-resolution mass accuracy (±0.0001 Da) .

- IR Spectroscopy: Detect functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for indole, C–Cl stretch at ~750 cm⁻¹) .

- TLC: Monitor reaction progress using Rf values in optimized solvent systems (e.g., ethyl acetate/hexane) .

Advanced Question: How can reaction conditions be optimized to improve the yield of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole?

Answer:

Yield optimization requires systematic screening:

-

Catalyst Selection: Iodine (10 mol%) in acetonitrile at 40°C improves electrophilic substitution efficiency (98% yield in 5 hours) compared to FeCl3 or AlCl3 .

-

Solvent Effects: Polar aprotic solvents (e.g., MeCN) enhance intermediate stability, while PEG-400/DMF mixtures improve solubility in multi-step reactions .

-

Temperature Control: Elevated temperatures (80°C) reduce reaction time but may promote side reactions; lower temperatures (40°C) favor selectivity .

-

Workflow Example:

Variable Optimal Condition Yield (%) Catalyst I₂ (10 mol%) 98 Solvent MeCN 95 Temp. 40°C 98

Advanced Question: How can crystallographic data discrepancies for this compound be resolved?

Answer:

Crystallographic inconsistencies (e.g., unit cell parameters, space group assignments) require:

- Software Validation: Cross-check refinement results using SHELXL (for small-molecule accuracy) and SHELXE (for phase validation) .

- ORTEP-3 Visualization: Analyze thermal ellipsoids and hydrogen bonding networks to identify misplaced atoms or disorder .

- WinGX Integration: Use the suite for data merging, absorption correction, and symmetry validation .

- Example Workflow:

- Refine raw data with SHELXL.

- Generate ORTEP diagrams to visualize molecular packing.

- Reconcile discrepancies using WinGX’s error-log diagnostics.

Advanced Question: What computational strategies predict the biological or electronic properties of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole?

Answer:

- Molecular Modeling (MOE):

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO/LUMO gaps, critical for predicting reactivity or binding affinity .

- Dock the compound into protein targets (e.g., kinases) using force-field scoring (AMBER) to assess potential bioactivity .

- SAR Analysis: Compare with analogs (e.g., 5-fluoro or 5-bromo derivatives) to correlate substituent effects with observed activity .

Advanced Question: How can conflicting spectroscopic or chromatographic data be analyzed during purity assessment?

Answer:

- TLC vs. HPLC: Discrepancies may arise from co-eluting impurities. Use reverse-phase HPLC with UV detection (λ = 254 nm) to resolve overlapping peaks .

- NMR Purity Checks: Integrate proton signals to quantify impurities; ≤95% purity requires recrystallization or preparative HPLC .

- HRMS Validation: Detect isotopic patterns (e.g., Cl’s M+2 peak) to confirm molecular identity and rule out adducts .

Advanced Question: What strategies mitigate decomposition during storage of 5-chloro-3-phenyl-2-(2-thienyl)-1H-indole?

Answer:

- Condition Optimization: Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation and oxidation .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.